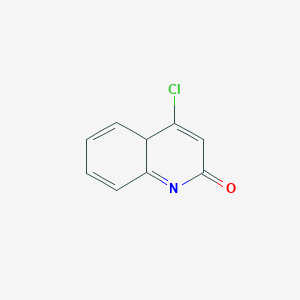

4-chloro-4aH-quinolin-2-one

Description

4-Chloro-4aH-quinolin-2-one is a heterocyclic compound featuring a quinoline backbone with a chlorine substituent at position 4 and a ketone group at position 2. The "4aH" designation indicates a partially saturated quinoline ring system, distinguishing it from fully aromatic analogs. This compound serves as a versatile synthetic intermediate due to the reactivity of the 4-chloro group, which undergoes nucleophilic substitution reactions to yield derivatives with sulfanyl, hydrazino, azido, or amino functionalities . Structural characterization typically relies on elemental analysis, IR spectroscopy (C=O stretch ~1700 cm⁻¹), and ¹H-NMR (aromatic protons and NH signals) .

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-chloro-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H |

InChI Key |

FSNUAXLQMHRUAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=O)C=C2Cl)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-aminoaryl ketones with appropriate reagents. For instance, the reaction of 2-amino-4-chlorobenzophenone with acetic anhydride under reflux conditions can yield 4-chloro-4aH-quinolin-2-one . Another method involves the use of copper-catalyzed cyclization of 2-aminoaryl ketones with carbon monoxide as the carbonyl source .

Industrial Production Methods

In industrial settings, the production of 4-chloro-4aH-quinolin-2-one often involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation and solvent-free conditions has been explored to enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

4-chloro-4aH-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-chloro-4aH-quinolin-2-ol.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinolin-2,4-dione derivatives.

Reduction: 4-chloro-4aH-quinolin-2-ol.

Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-4aH-quinolin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-4aH-quinolin-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, influencing their chemical and physical properties:

Physical Properties and Stability

- Melting Points: Hydroxy-substituted derivatives (e.g., 6-chloro-4-hydroxyquinolin-2-one, >300°C) exhibit higher melting points than chloro analogs due to intermolecular hydrogen bonding .

- Solubility: Methyl or phenyl groups (e.g., 7-chloro-4-methylquinolin-2-one) enhance lipophilicity, improving solubility in organic solvents .

- Thermal Stability : Chloromethyl derivatives decompose at lower temperatures (~250°C) compared to chloro or hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.